Herbicidal Selectivity Profile vs. Thiazafluron: Post-Emergence Activity on Flax (Linum usitatissimum)
In post-emergence herbicidal screening on flax, 1-phenyl-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea demonstrates a markedly different activity and selectivity profile compared to the commercial thiadiazolylurea herbicide Thiazafluron (1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea). While Thiazafluron acts as a non-selective soil-applied herbicide, the phenyl analog exhibits a defined post-emergence effect on flax, indicating potential for selective weed control in linseed cropping systems [1]. This differentiation is attributed to the differential N-demethylation rates that govern plant tolerance in this chemical class [2].
| Evidence Dimension | Post-emergence herbicidal effect on flax (Linum usitatissimum) |
|---|---|
| Target Compound Data | Active as post-emergence treatment on flax; exact % injury or rate not disclosed in patent excerpt |
| Comparator Or Baseline | Thiazafluron (1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea): predominantly pre-emergence, non-selective herbicide; no specific flax post-emergence claim |
| Quantified Difference | Qualitative differentiation: target compound shows post-emergence activity on flax, whereas Thiazafluron's primary mode is pre-emergence non-selective control. Precise quantitative values require retrieval of full patent data. |
| Conditions | Post-emergence trial on flax; method described in DE1936241A1 patent |
Why This Matters
For procurement in agrochemical discovery, this profile indicates the phenyl analog could serve as a starting point for selective flax herbicides, a niche not addressed by the non-selective Thiazafluron.
- [1] Thiadiazolyl ureas. Patent DE1936241A1. Filed 1969. Available at: https://patents.google.com/patent/DE1936241A1/en View Source
- [2] Ishizuka K, Lee IN, Tatsuno T, Kubota Y. Mechanisms of Activation and Inactivation of Physiologically Active Substances in Plants (Part 13) On Herbicidal Activities of 1,3,4-Thiadiazolylurea Derivatives. Agricultural and Biological Chemistry. 1971;35(6):825-833. doi:10.1271/bbb1961.35.825 View Source
